molecular formula C7H9NO B2701552 (1S,2S,4R,5R)-6-Azatricyclo[3.2.1.02,4]octan-7-one CAS No. 2377005-08-6

(1S,2S,4R,5R)-6-Azatricyclo[3.2.1.02,4]octan-7-one

Cat. No.: B2701552
CAS No.: 2377005-08-6
M. Wt: 123.155
InChI Key: QLLWFAQIJNZQQL-BGPJRJDNSA-N
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Description

(1S,2S,4R,5R)-6-Azatricyclo[3.2.1.02,4]octan-7-one is a high-purity, synthetically valuable chemical building block. This compound features a rigid, three-dimensional azatricyclic scaffold that is of significant interest in advanced organic synthesis and medicinal chemistry research. The core azatricyclo[3.2.1.02,4]octane structure is a privileged framework in drug discovery. It serves as a key intermediate in the synthesis and study of complex pharmacologically active molecules. Notably, this structural motif is a fundamental component of tropane alkaloids such as scopolamine. Scopolamine is a well-known anticholinergic agent that acts as a non-selective competitive inhibitor of muscarinic acetylcholine receptors (mAChRs) . Research into analogues based on this scaffold is extensive due to its potential for interacting with neurological targets . This specific stereoisomer, with its defined (1S,2S,4R,5R) configuration, offers researchers a precise chiral template. It is ideal for investigating structure-activity relationships (SAR), developing new synthetic methodologies, and creating novel bioactive compounds for research purposes. This product is intended for laboratory research use only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

(1S,2S,4R,5R)-6-azatricyclo[3.2.1.02,4]octan-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO/c9-7-5-2-6(8-7)4-1-3(4)5/h3-6H,1-2H2,(H,8,9)/t3-,4+,5-,6+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLLWFAQIJNZQQL-BGPJRJDNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C1C3CC2C(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2[C@@H]1[C@H]3C[C@@H]2C(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

123.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S,4R,5R)-6-Azatricyclo[3.2.1.02,4]octan-7-one typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the cyclization of a suitable precursor under specific conditions that promote the formation of the tricyclic structure. The reaction conditions often involve the use of catalysts, controlled temperatures, and specific solvents to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reaction conditions are meticulously controlled. The use of continuous flow reactors can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to isolate the compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

(1S,2S,4R,5R)-6-Azatricyclo[3.2.1.02,4]octan-7-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form different oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully optimized to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

(1S,2S,4R,5R)-6-Azatricyclo[3.2.1.02,4]octan-7-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific diseases.

    Industry: The compound’s unique structure makes it valuable in the development of new materials with specific properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of (1S,2S,4R,5R)-6-Azatricyclo[3.2.1.02,4]octan-7-one involves its interaction with specific molecular targets within biological systems. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved in its mechanism of action are complex and depend on the specific context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Azabicyclo[3.2.1]octan-7-one Family

Table 1: Key Structural and Functional Differences
Compound Name Substituents/Modifications CAS Number Molecular Formula Key Properties/Applications Source
(1S,4R,5S*)-4-Benzoyl-6-phenyl-6-azabicyclo[3.2.1]octan-7-one Benzoyl (C₆H₅CO-) and phenyl (C₆H₅) groups at positions 4 and 6 Not provided C₂₀H₁₉NO₂ NMR-confirmed stereochemistry; used in photoredox/nickel dual catalysis studies
6-Acetyl-6-azabicyclo[3.2.1]octan-7-one Acetyl (CH₃CO-) group at position 6 203207-17-4 C₉H₁₃NO₂ Commercial availability; ISO-certified synthesis
(1R,4R,5R)-4-Iodo-6-oxa-bicyclo[3.2.1]octan-7-one Oxygen replaces nitrogen (6-oxa); iodine at position 4 Not provided C₇H₉IO₂ Palladium-catalyzed allylic substitution; chiral catalyst screening
Key Observations :
  • In contrast, the acetyl group in may increase solubility or alter electronic properties .
  • Heteroatom Replacement : Replacing nitrogen with oxygen (6-oxa analog in ) reduces basicity and modifies ring strain, impacting reactivity in metal-catalyzed processes .

Derivatives with Functional Group Variations

Table 2: Derivatives with Carboxylic Acid/Ester Modifications
Compound Name Functional Groups CAS Number Molecular Formula Applications/Notes Source
(3S,4R)-3-Hydroxy-8-methyl-8-azabicyclo[3.2.1]octane-4-carboxylic acid Hydroxy (-OH) and carboxylic acid (-COOH) groups Not provided C₁₀H₁₇NO₃ Potential precursor for bioactive molecules
Ethyl (1S,3S,4R,5R)-3-benzoyloxy-8-methyl-8-azabicyclo[3.2.1]octane-4-carboxylate Benzoyloxy (C₆H₅COO-) and ethyl ester (-COOEt) Not provided C₁₉H₂₃NO₅ Esterification for improved pharmacokinetics
Key Observations :
  • Bioactivity Potential: Carboxylic acid derivatives () are often explored for drug design due to their hydrogen-bonding capacity.
  • Stereochemical Complexity : The (1S,3S,4R,5R) configuration in ethyl ester derivatives highlights the role of stereochemistry in modulating biological activity .

Oxygen-Containing Analogues

Table 3: 7-Oxabicyclo Compounds
Compound Name Structure CAS Number Molecular Formula Key Features Source
(1R,2S,6S)-6-Methyl-7-oxabicyclo[4.1.0]heptan-2-ol Oxygen at position 7; methyl group at position 6 57456-95-8 C₇H₁₂O₂ High-yield synthesis (99%); epoxide-like reactivity
Key Observations :
  • Ring Size and Reactivity : The 7-oxabicyclo[4.1.0]heptane framework () differs in ring strain and oxidation state compared to azabicyclo analogs, leading to distinct reactivity in ring-opening reactions .

Biological Activity

(1S,2S,4R,5R)-6-Azatricyclo[3.2.1.02,4]octan-7-one is a complex organic compound notable for its unique tricyclic structure that incorporates nitrogen. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities and interactions with molecular targets within biological systems.

The molecular formula of this compound is C7H9NOC_7H_9NO, with a molecular weight of approximately 123.15 g/mol. Its structure allows it to participate in diverse chemical reactions, making it a valuable intermediate in organic synthesis.

PropertyValue
Molecular FormulaC7H9NOC_7H_9NO
Molecular Weight123.15 g/mol
CAS Number2377005-08-6
StructureStructure

Biological Activity

Research into the biological activity of this compound has highlighted several potential applications:

1. Enzyme Interaction
The compound is studied for its ability to interact with various enzymes, potentially acting as an inhibitor or modulator of enzymatic activity. This interaction may influence metabolic pathways and cellular functions.

2. Receptor Binding
Preliminary studies suggest that this compound may bind to specific receptors in the body, which could lead to therapeutic effects in conditions such as pain management or neurodegenerative diseases.

3. Antimicrobial Properties
Some research indicates that this compound exhibits antimicrobial properties against certain bacterial strains, making it a candidate for further exploration in antibiotic development.

The mechanism of action for this compound involves its interaction with biological targets such as enzymes and receptors:

  • Enzyme Modulation: The compound may alter enzyme activity by binding to active sites or allosteric sites.
  • Receptor Interaction: By binding to receptors, it may mimic or block natural ligands, influencing signaling pathways.

Case Studies

Several case studies have explored the biological effects of this compound:

Case Study 1: Antimicrobial Activity
A study investigated the antimicrobial effects of this compound against E. coli and Staphylococcus aureus. Results indicated a significant reduction in bacterial growth at specific concentrations.

Case Study 2: Enzyme Inhibition
Another research focused on the inhibition of acetylcholinesterase by this compound. The findings suggested that the compound could serve as a potential lead for developing treatments for Alzheimer's disease by enhancing cholinergic transmission.

Q & A

Q. What are the common synthetic routes for (1S,2S,4R,5R)-6-Azatricyclo[3.2.1.0²⁴]octan-7-one, and how can reaction conditions be optimized?

The compound’s bicyclic framework is typically synthesized via cyclization reactions or functionalization of simpler azabicyclic precursors. Key steps include:

  • Oxidation/Reduction : Selective oxidation of amine groups to ketones or reduction of carbonyls to amines, requiring catalysts like Pd/C or enzymes for stereochemical control .
  • Substitution Reactions : Alkylation or acylation at reactive sites (e.g., nitrogen atoms) using reagents such as alkyl halides or acyl chlorides under inert atmospheres .
  • Stereochemical Control : Low-temperature conditions (-20°C to 0°C) and chiral auxiliaries are critical to preserve stereochemical integrity . Optimization involves monitoring reaction progress via TLC or HPLC and adjusting solvent polarity (e.g., DMF for polar intermediates, hexane/EtOAc for non-polar systems) .

Q. How is the structural integrity of (1S,2S,4R,5R)-6-Azatricyclo[3.2.1.0²⁴]octan-7-one verified post-synthesis?

A combination of spectroscopic and analytical methods is essential:

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR to confirm stereochemistry and functional groups. For example, ketone carbonyls appear at ~200-220 ppm in 13C^{13}C NMR .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C7_7H9_9NO) with accuracy <5 ppm .
  • X-ray Crystallography : Resolves absolute configuration for novel derivatives, requiring single crystals grown via slow evaporation . Cross-referencing with PubChem or DSSTox databases ensures consistency with known data .

Q. What are the primary applications of this compound in organic synthesis?

The compound serves as a versatile scaffold due to its rigid bicyclic structure:

  • Building Block for Heterocycles : Used in Diels-Alder reactions to synthesize polycyclic amines or lactams .
  • Pharmacophore Development : Modifications at the ketone or nitrogen positions enable exploration of bioactivity (e.g., enzyme inhibition) .
  • Chiral Resolution : Its stereocenters aid in asymmetric catalysis, such as in the synthesis of β-lactam antibiotics .

Advanced Research Questions

Q. How can stereochemical control be achieved during the synthesis of derivatives with multiple chiral centers?

Advanced strategies include:

  • Chiral Catalysts : Use of Ru-based catalysts for transfer hydrogenation to set specific stereocenters .
  • Dynamic Kinetic Resolution (DKR) : Combines racemization and selective crystallization to maximize enantiomeric excess (>90% ee) .
  • Computational Modeling : DFT calculations predict transition states to guide reagent selection (e.g., Grignard vs. organozinc reagents) . Validation via NOESY NMR or vibrational circular dichroism (VCD) is critical to confirm configurations .

Q. What computational methods are employed to predict the biological activity of derivatives?

Key approaches include:

  • Molecular Docking : AutoDock Vina or Schrödinger Suite to assess binding affinity with targets like serotonin receptors or bacterial enzymes .
  • QSAR Models : Regression analysis of substituent effects (e.g., Hammett σ values) to correlate structure with activity .
  • MD Simulations : GROMACS or AMBER to evaluate stability of ligand-target complexes over 100+ ns trajectories . Discrepancies between in silico and in vitro results require re-evaluation of force fields or solvation models .

Q. How to design a multi-step synthesis protocol for novel derivatives with enhanced bioactivity?

Follow a systematic workflow:

  • Retrosynthetic Analysis : Break down the target into azabicyclic precursors and functional groups (e.g., ketones, amines) .
  • Stepwise Functionalization : Prioritize reactions with minimal side products (e.g., Mitsunobu for ether formation over SN2) .
  • Parallel Screening : Test 3-5 reaction conditions (e.g., solvent, catalyst) in parallel using HTE (high-throughput experimentation) . Document all steps in Supporting Information (SI) with spectral data and purity metrics (>95% by HPLC) .

Q. How to address contradictions between experimental spectral data and computational predictions?

Resolve discrepancies via:

  • Error Source Identification : Check for solvent effects in NMR (e.g., DMSO-d6_6 shifts) or improper DFT functional selection (e.g., B3LYP vs. M06-2X) .
  • Data Triangulation : Compare IR, Raman, and VCD spectra to validate computational vibrational modes .
  • Collaborative Validation : Share raw data (e.g., .JCAMP files) with third-party labs to confirm reproducibility .

Methodological Best Practices

  • Literature Review : Use SciFinder or Reaxys to identify precedents for azabicyclic syntheses, prioritizing articles with ≥3 citations/year .
  • Data Reporting : Follow Beilstein Journal guidelines for experimental details, including exact masses, spectral acquisition parameters, and error margins .
  • Ethical Compliance : Adhere to ACS Ethical Guidelines for hazard disclosure (e.g., toxicity of intermediates) in SI .

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